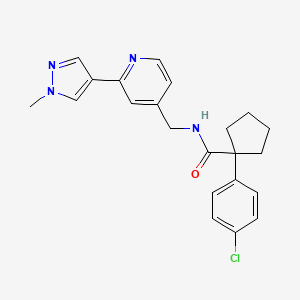![molecular formula C19H21N3O5S B2802137 6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864928-05-2](/img/structure/B2802137.png)
6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine derivatives are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Synthesis Analysis
Fused pyridine heterocyclic ring derivatives are frequently used structures in drug research . 3,5-Diacetyl-2,6-dimethoxybenzamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, obtained by oxidation of the corresponding 1,4-dihydropyridine , is a laboratory available and very attractive synthon for the synthesis of various mono- and bis-derivatives .Molecular Structure Analysis
The crystal structure of similar compounds like 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one was established by SCXRD .Chemical Reactions Analysis
The presence of two reactive acetyl groups makes it possible to carry out various chemical modifications, including Claisen–Schmidt condensation, Claisen condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure. For instance, pyridine derivatives can contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .Applications De Recherche Scientifique
Antimicrobial Activities
Research on related chemical structures, such as thieno[2,3-b]pyridine derivatives, has demonstrated significant antimicrobial properties. The synthesis and testing of new pyridothienopyrimidines and pyridothienotriazines reveal their potential in combating microbial infections. Specifically, compounds synthesized from 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides showed in vitro antimicrobial activities, indicating the broader applicability of similar structures in developing antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antimycobacterial Properties
Derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been explored for their antimycobacterial properties. A study developed twenty derivatives and evaluated them against Mycobacterium tuberculosis. Notably, a compound was identified as more potent than standard treatments like Ethambutol and Ciprofloxacin, highlighting the chemical's potential in treating tuberculosis without cytotoxicity at significant concentrations (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).
Inhibition of Mycobacterium Tuberculosis Pantothenate Synthetase
Another application involves inhibiting Mycobacterium tuberculosis pantothenate synthetase, crucial for the bacteria's survival. A molecular hybridization approach yielded derivatives with significant inhibitory activity, underscoring the potential for developing targeted antimycobacterial therapies (Samala, Devi, Nallangi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).
Antibacterial Activity
Compounds synthesized from 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues have demonstrated efficacy against specific bacterial strains like Staphylococcus aureus and Escherichia coli, though not against Bacillus subtilis. This specificity suggests potential for targeted antibacterial drug development (Doshi, Thakkar, Khirsariya, Thakur, & Ray, 2015).
Anti-Inflammatory Activity
A study on tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives suggested a promising anti-inflammatory activity based on in silico prognosis. This points to the potential use of similar chemical structures in developing anti-inflammatory drugs (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-acetyl-2-[(2,6-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-10(23)22-8-7-11-14(9-22)28-19(15(11)17(20)24)21-18(25)16-12(26-2)5-4-6-13(16)27-3/h4-6H,7-9H2,1-3H3,(H2,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYMUGBADNVKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

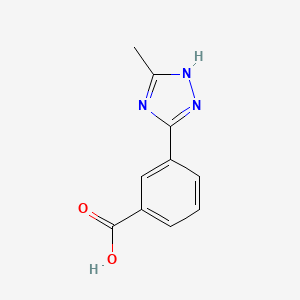
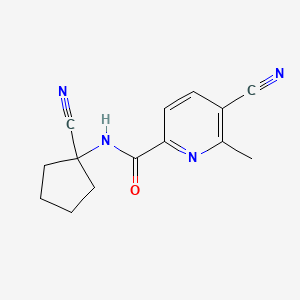
![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2802057.png)
![(E)-2-cyano-N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2802058.png)
![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
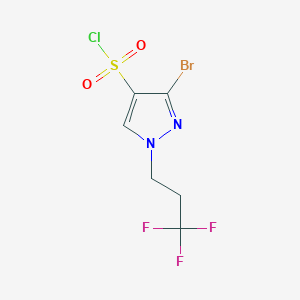

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802067.png)
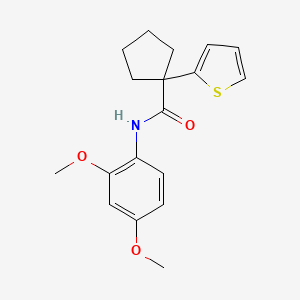

![2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2802071.png)
![6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2802075.png)

